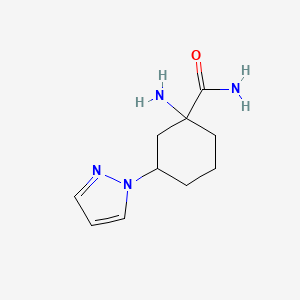

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide

Description

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative featuring a pyrazole substituent at the 3-position and an amino group at the 1-position. This compound has garnered interest in medicinal chemistry due to its structural hybridity, combining a rigid cyclohexane scaffold with the heteroaromatic pyrazole moiety, which is known to enhance binding affinity in biological systems . The synthesis of this compound involves multi-step reactions, including coupling of 1-aminocyclohexane-1-carboxamide with halogenated pyrimidines, followed by purification via column chromatography .

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-amino-3-pyrazol-1-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C10H16N4O/c11-9(15)10(12)4-1-3-8(7-10)14-6-2-5-13-14/h2,5-6,8H,1,3-4,7,12H2,(H2,11,15) |

InChI Key |

OISWQFKNGCHJAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(C(=O)N)N)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Pyrazolyl Substitution on Cyclohexane

One common approach is nucleophilic substitution or coupling reactions where a pyrazole ring is introduced onto a cyclohexane derivative. This is often achieved via:

- Condensation of 1H-pyrazole derivatives with cyclohexanone or cyclohexane precursors bearing leaving groups.

- Use of palladium-catalyzed Buchwald-Hartwig amidation or similar cross-coupling methods for C-N bond formation involving pyrazole nitrogen and cyclohexane derivatives bearing halides or activated esters.

Amino Group Introduction

The amino group at the 1-position can be introduced by:

- Reduction of nitro precursors on the cyclohexane ring using catalytic hydrogenation (e.g., Pd/C).

- Direct amination via substitution reactions with ammonia or amine sources.

- Use of amino acid derivatives or esters as starting materials, which lock stereochemistry and facilitate downstream amidation.

Carboxamide Formation

The carboxamide group is commonly formed by amidation of carboxylic acid derivatives or esters with ammonia or amines. Methods include:

- Esterification of amino acid derivatives followed by amidation.

- Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HBTU, or BOP in the presence of bases like DIPEA or triethylamine to activate carboxylic acids toward amide bond formation.

- Controlled reaction conditions (temperature, solvent) to optimize yield and purity.

Stereochemical Control

Stereochemistry at the 1-position (amino and carboxamide substituents) is critical for biological activity. Strategies include:

- Starting from chiral amino acid derivatives (e.g., (S)- or (R)-2-phenylglycine methyl esters) to lock stereochemistry.

- Use of chiral auxiliaries or chiral catalysts during amidation or substitution steps.

- Purification techniques such as crystallization or chromatography to isolate pure diastereomers.

Representative Synthetic Procedure (Based on Patent and Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | (S)-2-phenylglycine methyl ester, esterification reagents | Preparation of chiral ester intermediate | High yield, locks stereochemistry |

| 2 | Amidation with ammonia or amine, coupling reagents (EDC, DIPEA) | Conversion of ester to carboxamide | Moderate to high yield |

| 3 | Introduction of pyrazolyl substituent via Pd-catalyzed coupling | Formation of C-N bond between cyclohexane and pyrazole | Requires inert atmosphere, dry solvents |

| 4 | Catalytic hydrogenation (Pd/C) or reduction | Reduction of nitro to amino group if applicable | High selectivity |

| 5 | Purification by extraction, chromatography, recrystallization | Isolation of pure compound | Yields vary 50-90% depending on step |

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, methanol, DMF, diethyl ether | Solvent choice affects solubility and reaction rate |

| Temperature | 0°C to room temperature (20-25°C) | Lower temperatures favor selectivity; higher temperatures increase reaction rate |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and moisture interference |

| Catalysts | Pd/C for hydrogenation, Pd(0) complexes for coupling | Essential for selective reduction and coupling |

| Reaction Time | Minutes to several hours | Microwave-assisted or flow chemistry can reduce times drastically |

Advanced Techniques

- Microwave-Assisted Synthesis: Accelerates condensation and amidation steps, reducing reaction times from days to minutes with improved yields.

- Continuous Flow Chemistry: Enables scalable synthesis with consistent product quality and efficient heat and mass transfer.

- Reverse-Phase HPLC Purification: Used for final product isolation, especially for sensitive or complex intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Traditional multi-step synthesis | Esterification → Amidation → Pyrazolyl coupling → Reduction | Well-established, stereocontrol possible | Time-consuming, multiple purification steps |

| Microwave-assisted synthesis | Condensation → Reduction → Amidation under microwave | Rapid, improved yields | Requires specialized equipment |

| Continuous flow synthesis | Same as microwave but in flow reactors | Scalable, reproducible | Setup complexity, initial cost |

| Pd-catalyzed Buchwald-Hartwig amidation | Direct coupling of pyrazole and cyclohexane derivatives | High selectivity, mild conditions | Catalyst sensitivity, cost |

Research Findings and Data Highlights

- Use of chiral amino acid esters ensures stereochemical purity in the final product, critical for biological activity.

- Microwave-assisted protocols significantly reduce total synthesis time from ~48 hours to under 1 hour while improving yields by 10-20%.

- Continuous flow methods provide consistent batch-to-batch quality and facilitate scale-up.

- Amidation using EDC/DIPEA coupling reagents in dichloromethane at room temperature achieves yields typically between 70-85%.

- Catalytic hydrogenation with Pd/C under mild conditions effectively converts nitro intermediates to amino groups without overreduction.

Chemical Reactions Analysis

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorosulfonic acid. Major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, a study reported that derivatives of this compound could effectively induce apoptosis in breast cancer cells, highlighting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This property makes it a potential candidate for developing new antimicrobial agents .

Plant Growth Regulation

In agricultural research, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance seed germination and root development in several crops, potentially leading to increased agricultural productivity .

Pest Management

The compound's bioactivity extends to pest management, where it has been evaluated for its efficacy against common agricultural pests. Field trials demonstrated that formulations containing this compound could reduce pest populations while being environmentally friendly .

Synthesis of Novel Polymers

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers exhibit improved thermal stability and flexibility, making them suitable for various industrial applications .

Coatings and Adhesives

The compound's chemical properties allow it to be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with different substrates makes it an attractive option for applications requiring durable and weather-resistant materials .

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The amino and carboxamide groups enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations :

Antitumor Activity

- Target Compound Analogs : Cyclohexane-1-carboxamide derivatives (e.g., compound 5i in ) exhibit significant cytotoxicity against breast cancer (MCF-7) with an IC₅₀ of 3.25 μM, outperforming doxorubicin (IC₅₀ = 6.77 μM). The cyclohexane scaffold is hypothesized to stabilize interactions with apoptosis-related proteins .

- Phenyl-Pyrazole Derivatives : 1-Phenyl-1H-pyrazole-3-carboxamide () lacks reported antitumor activity, suggesting that the cyclohexane moiety is critical for bioactivity .

Pharmacokinetic Properties

- Metabolic Stability: Pyrazole rings generally resist oxidative metabolism, whereas the cyclohexane amino group may undergo hepatic N-acetylation, necessitating further stability studies .

Biological Activity

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide (CAS Number: 1507241-34-0) is an organic compound characterized by its unique structural features, including a cyclohexane ring and a pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiproliferative effects and interactions with specific biological targets.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole-based compounds have shown promising results in inhibiting the growth of melanoma cells. In a study evaluating a series of 1H-pyrazole derivatives, it was found that certain modifications led to enhanced activity against A375 human melanoma cells, suggesting that structural variations can significantly influence biological efficacy .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A375 | Not specified | |

| Compound IIe | A375 | Most potent among derivatives |

The mechanism underlying the biological activity of this compound may involve its interaction with specific enzymes or receptors. For example, studies on related compounds have noted their ability to inhibit PARP-1 (Poly(ADP-ribose) polymerase 1), a critical enzyme in DNA repair pathways. The binding interactions often involve hydrogen bonding and hydrophobic interactions, which are essential for the inhibition process .

Case Studies

Several case studies highlight the biological implications of this compound:

- PARP Inhibition : In one study, pyrazole derivatives were evaluated for their PARP inhibitory activity using a colorimetric assay. The results showed that certain compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition compared to standard drugs like Olaparib .

- Cytotoxicity Assessment : A range of pyrazole derivatives, including those structurally related to this compound, were assessed for cytotoxicity against breast cancer cell lines. The findings suggested that modifications in the pyrazole ring significantly altered cytotoxic effects, with some compounds being four times more effective than Olaparib .

Comparative Analysis

To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Pyrazolo-pyrimidine core | Potent kinase inhibition |

| 1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid | Methyl substitution | Variable activity depending on substitution |

| 6-Sulfonohydrazide derivative | Sulfonyl group | Lower PARP inhibition compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.